molecular formula C28H30ClFN2O5 B12499103 Ethyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12499103
M. Wt: 529.0 g/mol
InChI Key: WMPIYMZZXVJICW-UHFFFAOYSA-N
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Description

ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and substituted phenyl groups.

Preparation Methods

The synthesis of ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the substituted phenyl groups:

    Coupling reactions: The substituted phenyl groups are then coupled with a benzoate ester through an amination reaction.

    Morpholine ring incorporation:

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound lacks the fluorine substituent, which may affect its reactivity and biological activity.

    ETHYL 5-[({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound lacks the chlorine substituent, which may also influence its properties.

    ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(PIPERIDIN-4-YL)BENZOATE: This compound has a piperidine ring instead of a morpholine ring, which may alter its chemical and biological behavior.

The uniqueness of ETHYL 5-[({4-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30ClFN2O5

Molecular Weight

529.0 g/mol

IUPAC Name

ethyl 5-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C28H30ClFN2O5/c1-3-36-28(33)23-16-22(7-8-25(23)32-10-12-35-13-11-32)31-17-19-4-9-26(27(14-19)34-2)37-18-20-5-6-21(30)15-24(20)29/h4-9,14-16,31H,3,10-13,17-18H2,1-2H3

InChI Key

WMPIYMZZXVJICW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC)N4CCOCC4

Origin of Product

United States

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